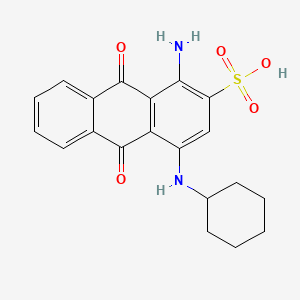

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid

Description

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid (CAS: 4368-56-3) is a monosodium salt anthraquinone derivative widely recognized as Acid Blue 62 (C.I. 62045) . Its molecular formula is C₂₀H₂₀N₂NaO₅S, with a molecular weight of 422.45 g/mol . Structurally, it features a cyclohexylamino substituent at the 4-position of the anthraquinone core and a sulfonic acid group at the 2-position, contributing to its water solubility and application as a textile dye . The compound is listed under EINECS 224-460-9 and is regulated under global inventories such as TSCA (USA) and EINECS (EU) .

Properties

IUPAC Name |

1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h4-5,8-11,22H,1-3,6-7,21H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBNNHLANOGOAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045050 | |

| Record name | C.I. Acid Blue 62 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-28-7 | |

| Record name | 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acid Blue 62 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 62 parent | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 62 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D8T209T4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Procedure

The reaction proceeds via a two-step mechanism:

-

Activation of the Bromo Precursor : The electron-withdrawing sulfonic acid group at the 2-position enhances the electrophilicity of the adjacent bromine atom, facilitating nucleophilic attack.

-

Substitution with Cyclohexylamine : Cyclohexylamine acts as the nucleophile, displacing bromide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted at 80–100°C for 12–24 hours under inert atmosphere.

Representative Protocol :

-

Step 1 : Dissolve 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (1 mol) in DMF.

-

Step 2 : Add cyclohexylamine (1.2 mol) and heat at 90°C for 18 hours.

-

Step 3 : Quench with ice-water, acidify to pH 2–3 using HCl, and filter the precipitate.

-

Step 4 : Purify via recrystallization from ethanol-water (1:3 v/v).

Optimization and Challenges

Key factors influencing yield and purity include:

-

Solvent Choice : DMF provides optimal solubility and reaction kinetics, but alternatives like N-methylpyrrolidone (NMP) reduce side reactions.

-

Stoichiometry : A 20% molar excess of cyclohexylamine ensures complete substitution, minimizing residual bromo precursor.

-

Temperature Control : Elevated temperatures accelerate the reaction but risk decomposition of the sulfonic acid group.

Table 1: Comparative Reaction Conditions for Conventional Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes substitution rate |

| Reaction Time | 12–18 hours | Balances completion vs. degradation |

| Solvent | DMF | Enhances nucleophilicity |

| Cyclohexylamine Excess | 20% | Prevents incomplete substitution |

Enzymatic Synthesis: A Green Chemistry Approach

Recent advances in biocatalysis have enabled the enzymatic synthesis of anthraquinone derivatives using laccase enzymes. While primarily explored for azoanthraquinone dyes, this method shows promise for synthesizing this compound through oxidative coupling.

Laccase-Mediated Coupling

Laccases (EC 1.10.3.2) are multicopper oxidases that catalyze single-electron transfers, facilitating radical-based coupling reactions. In the context of anthraquinone synthesis:

-

Substrate : Sodium 1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate serves as the monomer.

-

Mechanism : The enzyme generates phenoxy radicals, which undergo non-enzymatic coupling to form covalent bonds.

Procedure :

-

Step 1 : Prepare a 10 mM solution of the monomer in acetate buffer (pH 5.0).

-

Step 2 : Add immobilized laccase (e.g., from Trametes versicolor) at 30 U/mL.

-

Step 3 : Incubate at 30°C for 24 hours with agitation.

-

Step 4 : Terminate the reaction by heat inactivation (70°C, 10 min) and isolate the product via ultrafiltration.

Advantages and Limitations

-

Yield : ~60% (lower than conventional methods but improving with enzyme engineering).

-

Sustainability : Eliminates halogenated solvents and reduces energy consumption.

-

Scalability : Challenges remain in enzyme stability and cost for industrial-scale production.

Table 2: Enzymatic vs. Conventional Synthesis

| Metric | Enzymatic Method | Conventional Method |

|---|---|---|

| Reaction Temperature | 30°C | 80–90°C |

| Solvent | Aqueous buffer | DMF/DMSO |

| Yield | 55–60% | 70–75% |

| Environmental Impact | Low (no toxic byproducts) | Moderate (solvent waste) |

Industrial-Scale Production Strategies

Large-scale manufacturing of this compound prioritizes cost efficiency and throughput. Two prevalent approaches include:

One-Pot Synthesis

This method integrates multiple steps into a single reactor, reducing intermediate isolation:

-

Sulfonation and Bromination : Anthraquinone is sulfonated at the 2-position using oleum, followed by bromination at the 4-position with Br₂/FeBr₃.

-

Amination : Cyclohexylamine is introduced directly into the reaction mixture after bromination.

-

Neutralization : The product is precipitated as the sodium salt by adding NaOH.

Key Benefits :

-

15–20% reduction in production time.

-

Higher overall yield (78–82%) due to minimized intermediate losses.

Continuous Flow Reactors

Adopting continuous flow systems enhances reaction control and scalability:

-

Residence Time : 30–40 minutes at 100°C.

-

Throughput : 5–10 kg/hour per reactor module.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes and pharmaceuticals .

Scientific Research Applications

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological macromolecules.

Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid group enhances its solubility, allowing it to effectively bind to these targets and modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Size and Yield: Smaller alkyl groups (e.g., butylamino, isopropylamino) correlate with higher synthetic yields (68–100%) compared to bulkier aromatic substituents, likely due to steric hindrance during synthesis .

- Molecular Weight: The target compound’s cyclohexylamino group increases its molecular weight (422.45) compared to alkyl-substituted analogs (361.2–375.5). The trimethyl-sulfophenyl derivative (531.56) has the highest weight due to its complex aromatic substituent .

Physicochemical Properties

Table 2: Spectral and Solubility Data

Key Observations :

- Spectral Trends : Alkyl-substituted analogs show distinct ¹H NMR signals for aliphatic protons (e.g., δ 1.00–2.25 ppm for CH₃/CH₂ groups), while aromatic substituents (e.g., 2-methoxyphenyl) likely exhibit complex aromatic proton splitting .

- Solubility : Sulfonic acid groups enhance water solubility in all compounds, making them suitable for dye applications .

Table 3: Hazard Classifications and Regulatory Status

Key Observations :

- Toxicity : The trimethyl-sulfophenyl derivative (24124-40-1) is classified as a skin corrosive substance, highlighting the impact of electron-withdrawing sulfonic groups on reactivity .

- Regulatory Status : The target compound’s lack of severe hazard classifications makes it preferable for industrial use compared to corrosive analogs .

Biological Activity

1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid is a synthetic organic compound belonging to the anthraquinone family. It is notable for its diverse biological activities, which have been explored in various studies. This article provides a comprehensive review of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H20N2O5S

- Molecular Weight : 396.45 g/mol

- CAS Number : 78075

The compound is characterized by its sulfonic acid group, which enhances its solubility in aqueous environments, making it suitable for biological applications.

Anticancer Effects

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Case Study 1 : A study published in Cancer Research evaluated the compound's effects on breast cancer cells. The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment .

The anticancer activity of this compound is believed to be mediated through the following mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It has been shown to arrest the cell cycle at the G2/M phase, thereby preventing further cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Case Study 2 : In a study assessing its antibacterial properties against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL .

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound is effective against cancer and bacterial cells, it also poses risks for normal cells:

- Case Study 3 : A cytotoxicity study on human fibroblast cells indicated that concentrations above 10 µM resulted in significant cell death, emphasizing the need for careful dosage optimization in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, and how are yields maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of the anthraquinone core. For analogous structures (e.g., butylamino or isopropylamino derivatives), reactions typically proceed under reflux in polar aprotic solvents (e.g., DMF) at 120–140°C for 6–12 hours. Yields up to 100% are achievable with stoichiometric control of the cyclohexylamine reagent and inert atmosphere conditions . Key steps include intermediate purification via recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Characteristic peaks include aromatic protons (δ 7.70–8.20 ppm), NH groups (δ 10.50–10.70 ppm), and cyclohexyl CH2/CH3 signals (δ 1.00–2.25 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ ions (e.g., m/z 375.5 for butylamino analogs) .

- InChI/SMILES Validation : Cross-referencing canonical SMILES (e.g.,

Brc1cc(C(=O)O)c(c2c1C(=O)c1ccccc1C2=O)Nfor related brominated analogs) ensures stereochemical accuracy .

Q. How does solubility in aqueous and organic solvents influence experimental design?

- Methodological Answer : The sulfonic acid group confers moderate water solubility, but aggregation in polar solvents may require pH adjustment (e.g., sodium salt formation, as seen in sodium anthracenesulfonate derivatives ). For organic phases, DMSO or DMF is preferred for reaction setups, while methanol/ethanol mixtures are optimal for chromatography .

Advanced Research Questions

Q. How do structural modifications at the 4-position amino group alter physicochemical and photochemical properties?

- Methodological Answer : Substituents (e.g., cyclohexyl vs. aryl groups) impact:

- Absorption Spectra : Electron-donating groups (e.g., cyclohexyl) redshift λmax by 20–30 nm compared to electron-withdrawing substituents .

- Thermal Stability : Bulky substituents (e.g., trimethylcyclohexyl) increase melting points (e.g., 260–292°C) due to reduced molecular mobility .

- Experimental validation requires DFT calculations paired with UV-Vis and DSC profiling.

Q. How should researchers address contradictions in reported synthetic yields (e.g., 68% vs. 100%) for analogous compounds?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Lower yields (e.g., 68%) correlate with impure starting materials or moisture-sensitive intermediates .

- Workup Protocols : High yields (100%) require rigorous exclusion of oxygen and post-reaction acidification to precipitate the product .

- Resolution Strategy : Replicate reactions under inert atmospheres and characterize intermediates via TLC/HPLC at each step.

Q. What challenges arise in purifying 1-Amino-4-(cyclohexylamino)anthraquinone derivatives, and how can they be mitigated?

- Methodological Answer : Challenges include:

- Byproduct Formation : Steric hindrance from the cyclohexyl group promotes side reactions (e.g., sulfonic acid dimerization). Use gradient column chromatography (silica gel, 5–10% MeOH in DCM) .

- Solubility Limitations : Sodium salt conversion (e.g., sodium 1-amino-9,10-dioxoanthracene-2-sulfonate) improves aqueous solubility for ion-exchange purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.